molecular formula C12H12ClNO2 B1378181 (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride CAS No. 649554-52-9

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride

Cat. No.: B1378181
CAS No.: 649554-52-9
M. Wt: 237.68 g/mol
InChI Key: GVSANNROGBIDFD-MERQFXBCSA-N
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Description

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is a chemical compound that features a naphthalene ring system with an amino group and an acetic acid moiety The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water

Scientific Research Applications

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. If it’s intended to be a drug, its mechanism would depend on its interactions with biological systems .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As a hydrochloride salt, it could potentially be corrosive .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, future research could involve preclinical and clinical studies to evaluate its efficacy and safety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Amino-naphthalen-1-yl-acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene, which undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acetylation: The resulting amino-naphthalene is then acetylated using acetic anhydride to introduce the acetic acid moiety.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration and Reduction: Large quantities of naphthalene are nitrated and reduced using industrial-scale reactors.

    Continuous Acetylation: The acetylation step is carried out in continuous flow reactors to ensure consistent product quality.

    Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Nitro-naphthalen-1-yl-acetic acid.

    Reduction: Amino-naphthalen-1-yl-acetic acid.

    Substitution: Various substituted naphthalen-1-yl-acetic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Lacks the amino group, making it less versatile in chemical reactions.

    Amino-naphthalene: Lacks the acetic acid moiety, limiting its biological applications.

    Naphthalene-1-yl-acetic acid: Similar structure but without the amino group, affecting its reactivity and applications.

Uniqueness

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride is unique due to the presence of both the amino group and the acetic acid moiety, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSANNROGBIDFD-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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